Acrisorcin
Overview
Description
Acrisorcin is a topical anti-infective compound primarily used as a fungicide. It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol . This compound was developed in the 1960s and marketed under the trade name Akrinol. It has been used to treat skin infections such as tinea versicolor .
Preparation Methods
Acrisorcin is synthesized by combining 9-aminoacridine and 4-hexylresorcinol in a 1:1 molar ratio . The reaction typically involves dissolving both compounds in a suitable solvent and allowing them to react under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and formulation into topical creams or ointments .
Chemical Reactions Analysis
Acrisorcin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly involving the amino group of 9-aminoacridine.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acrisorcin has been studied for its applications in various fields:
Chemistry: this compound’s unique structure makes it a subject of interest in synthetic chemistry and reaction mechanism studies.
Medicine: This compound has been used in dermatology to treat skin infections like tinea versicolor.
Mechanism of Action
Acrisorcin exerts its effects through the combined action of its two active ingredients:
9-Aminoacridine: This component intercalates into DNA, disrupting the replication and transcription processes of microorganisms.
4-Hexylresorcinol: This component acts as an antiseptic, disrupting the cell membranes of microorganisms and inhibiting their growth.
The combination of these two mechanisms results in the effective antifungal and antimicrobial properties of this compound.
Comparison with Similar Compounds
Acrisorcin can be compared to other antifungal and antimicrobial compounds:
4-Hexylresorcinol: While 4-hexylresorcinol is a component of this compound, it is also used independently in various applications, including cosmetics and food preservation.
9-Aminoacridine: This compound is used in other antimicrobial formulations and has similar DNA intercalating properties.
Other Antifungals: Compounds like clotrimazole and miconazole are also used to treat fungal infections but have different mechanisms of action and chemical structures.
This compound’s uniqueness lies in its combination of 9-aminoacridine and 4-hexylresorcinol, providing a dual mechanism of action that enhances its antimicrobial efficacy .
Properties
IUPAC Name |
acridin-9-amine;4-hexylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.C12H18O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h1-8H,(H2,14,15);7-9,13-14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZODJQFXMFEJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226234 | |
Record name | Acrisorcin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7527-91-5 | |
Record name | Acrisorcin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7527-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrisorcin [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007527915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACRISORCIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrisorcin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acrisorcin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRISORCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U918O4BEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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